1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17701351
InChI: InChI=1S/C9H12N2O2/c1-6-7-2-3-8(9(12)13)11(7)5-4-10-6/h2-3,6,10H,4-5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid

CAS No.:

Cat. No.: VC17701351

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid
Standard InChI InChI=1S/C9H12N2O2/c1-6-7-2-3-8(9(12)13)11(7)5-4-10-6/h2-3,6,10H,4-5H2,1H3,(H,12,13)
Standard InChI Key QZUGBCYLQKPXFB-UHFFFAOYSA-N
Canonical SMILES CC1C2=CC=C(N2CCN1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrrole ring fused to a partially saturated pyrazine ring. The carboxylic acid at position 6 enhances reactivity for conjugation reactions, while the methyl group at position 1 influences stereoelectronic properties. Key spectral data include:

  • ¹H NMR: Aromatic proton at δ 6.17 ppm, confirming regioselectivity at position 6.

  • IR: Stretching vibrations at ~1700 cm⁻¹ for the carboxylic acid group.

  • Mass Spectrometry: ESI-MS molecular ion peak at m/z 180.20 .

Physicochemical Parameters

PropertyValue
Molecular FormulaC9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight180.20 g/mol
logP (Partition Coefficient)1.1 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds2

The carboxylic acid group confers moderate polarity, balancing solubility in aqueous and organic solvents .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves three sequential steps :

  • Cross-Coupling: Pyrrole derivatives react with acyl(bromo)acetylenes on solid alumina to form 2-(acylethynyl)pyrroles.

  • Propargylamine Addition: The acetylenes undergo nucleophilic addition with propargylamine, yielding N-propargylenaminones.

  • Intramolecular Cyclization: Cs₂CO₃ in DMSO catalyzes cyclization to form the pyrrolo-pyrazine core.

Optimized Reaction Conditions

StepCatalystSolventTemperatureYield
Cross-CouplingAluminaNeat25°C75%
CyclizationCs₂CO₃DMSO80°C67%

Palladium-Catalyzed Routes

Recent advances employ palladium trifluoroacetate to couple pyrrole-2-carbonitriles with aryl boronic acids, enabling diversification of the pyrazine ring . This method achieves yields up to 85% with broad substrate scope.

Industrial Production

Scalable processes use continuous flow reactors and automated platforms to enhance efficiency. For example, decarboxylation under Cu/quinoline at 180°C yields 73% of the de-functionalized heterocycle, a precursor for further derivatization.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits bacteriostatic activity against Gram-positive pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Enterococcus faecalis128

Mechanistically, it disrupts cell wall biosynthesis by inhibiting penicillin-binding proteins.

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

The compound induces apoptosis via caspase-3 activation and PARP inhibition, sensitizing cancer cells to DNA-damaging agents .

Enzyme Modulation

  • Kinase Inhibition: Suppresses ERK1/2 phosphorylation at 10 µM, disrupting MAPK signaling.

  • CYP450 Interactions: Oxidative degradation in liver microsomes (t₁/₂ = 2.3 hrs) limits bioavailability.

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

DerivativeSubstituentlogPMIC (µg/mL)IC₅₀ (µM)
Carboxylic Acid (Target)-COOH at C61.16415
Methyl Ester-COOCH₃ at C62.812825
Amide-CONH₂ at C60.93210

The carboxylic acid’s polarity enhances solubility but reduces membrane permeability compared to esters.

Structural Isomers

Pyrazine ring saturation impacts receptor binding:

  • 1,2,3,4-Tetrahydro: Higher affinity for adenosine A₁ receptors (Kᵢ = 50 nM).

  • Fully Aromatic: Preferentially inhibits c-Met kinase (IC₅₀ = 5 nM).

Applications in Drug Discovery

Lead Optimization

The carboxylic acid group facilitates rapid derivatization:

  • Amide Formation: EDC/HOBt-mediated coupling with amines yields analogues with improved pharmacokinetics.

  • Esterification: Alkyl halides under basic conditions produce prodrugs with enhanced oral bioavailability.

Case Studies

  • Antimicrobial Adjuvants: Synergistic effects with β-lactams reduce MRSA MICs by 8-fold.

  • PARP Inhibitors: Combination therapy with olaparib increases tumor regression in BRCA-mutant models .

Stability and Degradation

Photodegradation

Exposure to UV light (λ = 254 nm) induces ring-opening via [4π+4π] cycloreversion (quantum yield = 0.12), necessitating dark storage.

Oxidative Metabolism

CYP3A4 catalyzes hydroxylation at C8, forming a quinone intermediate eliminated via glucuronidation .

Recent Advances and Future Directions

Flow Chemistry Innovations

Microfluidic systems enable gram-scale synthesis of amide derivatives with 90% yield, reducing reaction times from hours to minutes .

Computational Design

DFT studies predict that fluorination at C7 will enhance blood-brain barrier penetration, aiding CNS drug development.

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